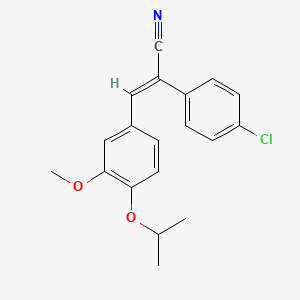
2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-5,7-dimethyl-4H-chromen-4-one, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat various types of pain and inflammation. It is a derivative of salicylic acid and has a similar mechanism of action to aspirin. However, unlike aspirin, Diflunisal has a longer half-life and is less likely to cause gastrointestinal side effects.
Mécanisme D'action
2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting COX, 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one reduces the production of prostaglandins, which leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, fever, and pain. It has also been shown to reduce the levels of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. In addition, 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied drug with a known mechanism of action. This makes it a useful tool for studying the inflammatory response and for testing the efficacy of new anti-inflammatory drugs. However, one limitation is that it is a relatively non-specific inhibitor of COX, which may limit its usefulness in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one. One area of interest is its potential use in the treatment of Alzheimer's disease. Further research is needed to determine the optimal dosage and duration of treatment for this indication. Another area of interest is the development of more specific COX inhibitors that may have fewer side effects than 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one. Finally, there is a need for further research on the biochemical and physiological effects of 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one, particularly with regard to its antioxidant properties.
Méthodes De Synthèse
2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one can be synthesized by reacting 5,7-dimethyl-4-hydroxycoumarin with difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction produces 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one, which can be purified and isolated using various techniques such as column chromatography.
Applications De Recherche Scientifique
2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the levels of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
Propriétés
IUPAC Name |
2-(difluoromethyl)-5,7-dimethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O2/c1-6-3-7(2)11-8(15)5-10(12(13)14)16-9(11)4-6/h3-5,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAASTNHFYCXVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)ethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5752228.png)
![1-(naphtho[2,1-b]furan-1-ylacetyl)indoline](/img/structure/B5752236.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5752252.png)
![methyl 5-[(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5752259.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5752278.png)

![3-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752286.png)
![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5752292.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5752302.png)
![2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5752306.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5752315.png)
